molecular formula C9H15N3 B13626049 1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole

1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole

Cat. No.: B13626049
M. Wt: 165.24 g/mol
InChI Key: DFPHKYOYMTWKHO-UHFFFAOYSA-N
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Description

1-Methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole can be synthesized through a multi-step process. One common method involves the reaction of 1-methyl-1H-pyrazole with a pyrrolidine derivative under controlled conditions. The reaction typically requires a base such as sodium hydride and an aprotic solvent like dimethylformamide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

1-Methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Methyl-3-[(pyrrolidin-3-yl)methyl]-1H-indole
  • 1-Methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrrolidine

Uniqueness: 1-Methyl-3-[(pyrrolidin-3-yl)methyl]-1H-pyrazole is unique due to its specific substitution pattern and the presence of both pyrazole and pyrrolidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-methyl-3-(pyrrolidin-3-ylmethyl)pyrazole

InChI

InChI=1S/C9H15N3/c1-12-5-3-9(11-12)6-8-2-4-10-7-8/h3,5,8,10H,2,4,6-7H2,1H3

InChI Key

DFPHKYOYMTWKHO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CC2CCNC2

Origin of Product

United States

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